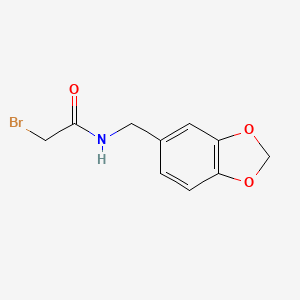

N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide

Descripción general

Descripción

N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide is a useful research compound. Its molecular formula is C10H10BrNO3 and its molecular weight is 272.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit a broad spectrum of biological activities . .

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, some compounds with a 1,3-benzodioxol-5-yl moiety have been found to interact with microtubules and their component protein, tubulin .

Result of Action

The molecular and cellular effects would depend on the compound’s targets and mode of action. For instance, some compounds with a 1,3-benzodioxol-5-yl moiety have been found to cause cell cycle arrest and induce apoptosis in certain cancer cells .

Actividad Biológica

N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzodioxole moiety linked to a bromoacetamide group. This structural configuration is believed to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various molecular pathways:

- Microtubule Dynamics : Similar compounds have shown the ability to interfere with microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells. This suggests that this compound may exhibit anticancer properties by stabilizing or destabilizing microtubules.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially providing therapeutic benefits in inflammatory diseases.

Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

- Antitumor Activity : A study evaluated derivatives of benzodioxole for their cytotoxic effects on cancer cell lines. Results indicated that modifications to the benzodioxole structure could enhance antitumor activity, suggesting a promising avenue for developing more potent anticancer agents .

- Antimicrobial Properties : Research on related benzodioxole compounds demonstrated significant antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. These findings support the potential use of benzodioxole derivatives in treating bacterial infections .

- In Vivo Studies : Animal model studies have shown that compounds with similar structural features can effectively reduce tumor size and improve survival rates in models of cancer, highlighting their therapeutic potential .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide exhibit anticancer properties. For instance, derivatives of benzodioxole have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that such compounds can target specific pathways involved in tumor growth, making them candidates for further development as anticancer agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research suggests that benzodioxole derivatives can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This makes them valuable in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivative Development

Synthetic Routes

this compound can be synthesized through various chemical pathways involving the bromination of acetamides. The synthesis often requires careful control of reaction conditions to ensure high yields and purity of the product. For example, the use of specific solvents and catalysts can significantly influence the efficiency of the synthesis process .

Derivative Exploration

The exploration of derivatives is crucial for enhancing the biological activity of the parent compound. Modifications at the benzodioxole moiety or the acetamide group can lead to compounds with improved potency or selectivity for biological targets. This strategy is commonly employed in drug design to optimize pharmacokinetic properties while minimizing toxicity .

Pharmacological Studies

Inhibition Studies

Pharmacological studies have focused on the inhibitory effects of this compound on various enzymes and receptors. For example, it has been reported to act as an inhibitor of certain kinases involved in cancer signaling pathways. These studies are essential for understanding the mechanism of action and therapeutic potential of this compound .

Toxicological Assessments

Toxicological assessments are critical for evaluating the safety profile of this compound. Investigations into its cytotoxicity and genotoxicity provide insights into potential side effects and help establish safe dosage ranges for future clinical applications .

Case Studies

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c11-4-10(13)12-5-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZFZXURZMYSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.